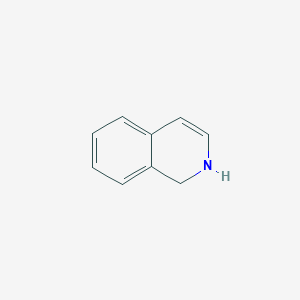

1,2-Dihydroisoquinoline

描述

Structure

3D Structure

属性

CAS 编号 |

64973-79-1 |

|---|---|

分子式 |

C9H9N |

分子量 |

131.17 g/mol |

IUPAC 名称 |

1,2-dihydroisoquinoline |

InChI |

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6,10H,7H2 |

InChI 键 |

IOEPOEDBBPRAEI-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C=CN1 |

规范 SMILES |

C1C2=CC=CC=C2C=CN1 |

同义词 |

1,2-dihydroisoquinoline dihydroisoquinoline G 1617 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 1,2-Dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihydroisoquinoline is a partially saturated heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While its fully reduced analog, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), and its fully oxidized counterpart, isoquinoline (B145761), have been extensively studied, this compound itself represents a reactive and versatile intermediate. Its inherent reactivity, stemming from the enamine-like functionality within its structure, makes it a valuable synthon for the construction of complex molecular architectures, particularly in the realm of natural product synthesis and medicinal chemistry. This guide provides a comprehensive overview of the fundamental properties of this compound, focusing on its synthesis, reactivity, and biological significance, with a special emphasis on its role as a precursor to pharmacologically active compounds.

Core Physicochemical Properties

Quantitative data for the parent this compound is scarce in readily available literature due to its reactive nature. However, based on its structure and data from its derivatives, the following properties can be summarized.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 64973-79-1 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

The synthesis of 1,2-dihydroisoquinolines has been a challenge due to their inherent reactivity.[2][3][4] However, modified classical methods have been developed to access this important scaffold.

Modified Pomeranz-Fritsch Cyclization

A significant advancement in the synthesis of 1,2-dihydroisoquinolines is the modified Pomeranz-Fritsch cyclization.[2][3][4] This method provides a versatile route to a range of this compound products.

Experimental Protocol: General Procedure for the Modified Pomeranz-Fritsch Synthesis of N-Sulfonyl-1,2-dihydroisoquinolines

This protocol is adapted from the literature for the synthesis of N-protected this compound derivatives, which are often more stable than the parent compound.

-

Starting Materials: An appropriate N-sulfonyl-2-aminobenzaldehyde dimethyl acetal.

-

Reaction Setup: To a solution of the starting material in a suitable solvent (e.g., dichloromethane), add an amine base (e.g., diisopropylethylamine - DIPEA).

-

Cyclization: Cool the mixture and add a silyl (B83357) triflate, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature while monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a suitable reagent and perform an aqueous workup.

-

Purification: The crude product is then purified using column chromatography to yield the desired N-sulfonyl-1,2-dihydroisoquinoline.

Modified Pomeranz-Fritsch Synthesis Workflow

Reactivity of this compound

The reactivity of this compound is dominated by its enamine-like double bond. Enamines are nucleophilic at the β-carbon and can react with a variety of electrophiles. This reactivity makes 1,2-dihydroisoquinolines valuable intermediates in cascade reactions for the synthesis of complex isoquinoline alkaloids.

The nitrogen atom in the this compound ring can also exhibit nucleophilic character. The overall reactivity is a balance between the nucleophilicity of the nitrogen and the β-carbon of the enamine system.

Reactivity of this compound

Spectroscopic Properties

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons, olefinic protons of the dihydro-pyridinyl ring, and methylene (B1212753) protons adjacent to the nitrogen. |

| ¹³C NMR | Signals for aromatic carbons and carbons of the dihydro-pyridinyl ring, including the enamine double bond carbons. |

| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and enamine), and C-N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 131.17. |

Biological Significance and Drug Development

While this compound itself is not known for significant biological activity, its derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), are a prominent class of alkaloids with a wide range of pharmacological properties.[5][6] THIQs are synthesized from this compound intermediates and have been investigated for various therapeutic applications.

The diverse biological activities of THIQ derivatives include:

The modulation of cellular signaling pathways by certain tetrahydroisoquinoline derivatives has been reported. For instance, some THIQ-based aldoximes have been shown to stimulate the intrinsic apoptosis pathway through the ERK1/2 and p38-MAPK signaling pathways. However, direct evidence of the parent this compound modulating such pathways is currently lacking.

Signaling Pathway Modulation by THIQ Derivatives

Conclusion

This compound is a fundamentally important heterocyclic compound whose value lies in its role as a reactive intermediate. While the parent compound is not extensively characterized due to its instability, its synthetic accessibility through methods like the modified Pomeranz-Fritsch reaction has opened doors to a vast chemical space of isoquinoline-based alkaloids. The enamine-like reactivity of the this compound core is a key feature that is exploited in the synthesis of complex, biologically active molecules. Further research into stabilizing and utilizing this reactive scaffold will undoubtedly continue to fuel discoveries in drug development and natural product synthesis. The exploration of the direct biological effects of transient this compound species could also unveil novel pharmacological activities.

References

- 1. This compound | C9H9N | CID 422511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

The Genesis of a Core Heterocycle: An In-depth Technical Guide to the Discovery and History of 1,2-Dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-dihydroisoquinoline core is a significant heterocyclic scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a vast array of natural products and pharmacologically active molecules. Its unique electronic and structural properties make it a versatile building block in drug discovery. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing the seminal synthetic methodologies, key experimental protocols, and the evolution of our understanding of this important chemical entity.

Early Synthetic Endeavors and the Challenge of Instability

The history of this compound is intrinsically linked to the broader exploration of isoquinoline (B145761) chemistry, which began in the late 19th century with the isolation of isoquinoline from coal tar in 1885.[1] Early efforts to synthesize the partially reduced this compound were met with challenges due to the compound's inherent instability. Vigorous reduction of isoquinoline and its salts often led to the more stable, fully saturated 1,2,3,4-tetrahydroisoquinoline (B50084).

One of the earliest successful approaches to the dihydroisoquinoline system involved the reduction of isoquinolinium salts. The Emde degradation , first described by Hermann Emde in 1909, utilized sodium amalgam to reduce quaternary ammonium (B1175870) cations, a method that could be applied to isoquinolinium salts to yield tertiary amines, including N-methyl-1,2,3,4-tetrahydroisoquinoline.[2] While not directly yielding the parent this compound, this reaction was a significant step in the controlled reduction of the isoquinoline nucleus.

A more direct, albeit challenging, early method for the preparation of this compound was the reduction of isoquinoline with sodium in liquid ammonia . This method, a variation of the Birch reduction, could effect the partial reduction of the pyridine (B92270) ring of the isoquinoline system.

The Reissert Reaction: A Breakthrough in Stability and Functionalization

A pivotal moment in the history of this compound came in 1905 with the discovery of the Reissert reaction by Arnold Reissert.[3] This reaction provided a means to synthesize stable, functionalized derivatives of this compound. In the Reissert reaction, isoquinoline reacts with an acid chloride and potassium cyanide to form a 2-acyl-1-cyano-1,2-dihydroisoquinoline, known as a Reissert compound.[3] These compounds proved to be invaluable intermediates, allowing for the subsequent modification and elaboration of the this compound scaffold.

Key Historical Synthetic Methodologies

Several classical named reactions, while not all directly yielding 1,2-dihydroisoquinolines as the final product, are fundamental to the historical context of isoquinoline synthesis and provide a basis for understanding the formation of related dihydro- and tetrahydroisoquinolines.

Bischler-Napieralski Reaction

Discovered in 1893, the Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride, to yield a 3,4-dihydroisoquinoline (B110456).[4] Subsequent reduction of this product can lead to a 1,2,3,4-tetrahydroisoquinoline.

Pomeranz-Fritsch Reaction

Also reported in 1893, the Pomeranz-Fritsch reaction provides a route to the fully aromatic isoquinoline ring system through the acid-catalyzed cyclization of a benzalaminoacetal.[5] While not a direct synthesis of this compound, it represents a key historical method for constructing the fundamental isoquinoline skeleton.

Gabriel-Colman Rearrangement

First described in 1900, the Gabriel-Colman rearrangement involves the reaction of a phthalimido ester with a strong base to form a substituted isoquinoline.[6] This ring-expansion reaction provided another early route to the isoquinoline core structure.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the historical synthesis of isoquinoline and its derivatives. It is important to note that yields from early 20th-century publications were often not as rigorously optimized or reported as in modern literature.

| Reaction Name | Year Discovered | Typical Substrates | Typical Reagents | Product Type | Reported Yields (Historical) |

| Reissert Reaction | 1905 | Isoquinoline, Acid Chloride | Potassium Cyanide | 2-Acyl-1-cyano-1,2-dihydroisoquinoline | Often high, but variable depending on substrates |

| Bischler-Napieralski Reaction | 1893 | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | Moderate to good |

| Pomeranz-Fritsch Reaction | 1893 | Benzaldehyde, Aminoacetaldehyde diethyl acetal | Strong Acid (e.g., H₂SO₄) | Isoquinoline | Highly variable, often low |

| Gabriel-Colman Rearrangement | 1900 | Phthalimido ester | Strong Base (e.g., Alkoxide) | Substituted Isoquinoline | Generally good |

| Emde Degradation | 1909 | Quaternary Isoquinolinium Salt | Sodium Amalgam | N-Alkyl-1,2,3,4-tetrahydroisoquinoline | Not consistently reported |

Detailed Experimental Protocols

The following are generalized experimental protocols for the key historical reactions, based on descriptions from early literature. These are intended to provide a historical perspective and should be adapted with modern safety precautions and techniques.

Protocol 1: The Reissert Reaction (General Procedure)

-

Preparation of the Cyanide Solution: A solution of potassium cyanide is prepared in a minimal amount of water.

-

Reaction Setup: Isoquinoline is dissolved in a suitable non-polar solvent, such as methylene (B1212753) chloride or benzene.

-

Addition of Reagents: The aqueous potassium cyanide solution is added to the isoquinoline solution, followed by the slow, dropwise addition of an acid chloride (e.g., benzoyl chloride) with vigorous stirring and cooling in an ice bath.

-

Reaction: The reaction mixture is stirred for several hours at room temperature.

-

Workup: The organic layer is separated, washed with water, dilute acid, and dilute base, and then dried over a suitable drying agent.

-

Isolation: The solvent is removed under reduced pressure, and the resulting crude Reissert compound is purified by recrystallization.

Protocol 2: Bischler-Napieralski Reaction (General Procedure)

-

Amide Formation: A β-arylethylamine is acylated with an appropriate acid chloride or anhydride (B1165640) to form the corresponding amide.

-

Cyclization: The amide is dissolved in a dry, high-boiling solvent such as toluene (B28343) or xylene. A dehydrating agent, typically phosphorus oxychloride, is added cautiously.

-

Heating: The reaction mixture is heated to reflux for several hours until the cyclization is complete.

-

Workup: The reaction mixture is cooled and poured onto ice. The aqueous solution is then made basic with a strong base (e.g., sodium hydroxide).

-

Extraction and Isolation: The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The resulting 3,4-dihydroisoquinoline can be purified by distillation or crystallization.

Signaling Pathways and Logical Relationships

The synthesis of the this compound core and its derivatives can be visualized as a series of logical steps and transformations. The following diagrams, rendered in DOT language, illustrate these relationships.

Caption: The Reissert Reaction workflow.

Caption: Synthetic routes to dihydro- and tetrahydroisoquinolines.

Conclusion

The discovery and development of synthetic routes to this compound have been a journey marked by the challenges of chemical instability and the ingenuity of early organic chemists. From the early, often low-yielding reduction methods to the landmark discovery of the Reissert reaction, the historical progression of this compound synthesis has laid a critical foundation for modern medicinal chemistry. The stable derivatives provided by the Reissert reaction, in particular, opened the door to a deeper understanding of the reactivity and synthetic utility of this important heterocyclic core. This historical perspective not only enriches our appreciation of the field but also continues to inspire the development of novel synthetic strategies for this valuable class of compounds.

References

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emde degradation - Wikipedia [en.wikipedia.org]

- 3. Reissert reaction - Wikipedia [en.wikipedia.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of the 1,2-Dihydroisoquinoline Ring System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the 1,2-dihydroisoquinoline ring system, a significant heterocyclic scaffold in medicinal chemistry. Due to the inherent reactivity and relative instability of the parent this compound, much of the experimental and computational data available is derived from its more stable, substituted derivatives. This guide synthesizes the available information to provide insights into the core electronic characteristics and their implications for drug design and development.

Spectroscopic Properties

Spectroscopic analysis is fundamental to understanding the electronic structure and environment of a molecule. The following sections detail the ultraviolet-visible (UV-Vis), fluorescence, and nuclear magnetic resonance (NMR) spectroscopic properties of this compound derivatives.

The extended π-system of the this compound core gives rise to characteristic absorption and emission spectra. These properties are highly sensitive to the nature and position of substituents on the ring system.

A study of dihydrothieno[2,3-c]isoquinoline derivatives revealed absorption bands corresponding to n-π* and π-π* electronic transitions. The exact wavelengths of maximum absorption (λmax) are influenced by the substituents attached to the core.

Table 1: UV-Vis Absorption Data for Dihydrothieno[2,3-c]isoquinoline Derivatives

| Compound | Substituents | λmax 1 (nm) | λmax 2 (nm) |

| 6a | He1-Ph-Cl | 310 | 388 |

| 6b | He2-Ph-CH3 | 302 | 386 |

| 6c | He3-Ph | 298 | 386 |

| 7 | He4-CN | 290 | 368 |

Data sourced from a study on dihydrothieno[2,3-c]isoquinolines.

Some isoquinoline (B145761) derivatives are known to exhibit fluorescence. For instance, certain 1-(isoquinolin-3-yl)imidazolidin-2-one derivatives display fluorescence with quantum yields (ΦF) that are dependent on the substitution pattern.

Table 2: Fluorescence Properties of Selected Isoquinoline Derivatives

| Compound | Description | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Stokes Shift (nm) |

| 3a | 1-(isoquinolin-3-yl)azetidin-2-one | - | - | 54-76 |

| 3d | 6-membered ring analogue of 3a | 2541 | 0.389 | 54-76 |

| 3e | 1-(isoquinolin-3-yl)imidazolidin-2-one | 5083 | - | 54-76 |

| 3f | 1H-benzimidazol-2(3H)-one derivative | 2032 | - | 54-76 |

| 5 | N-methyl analog of 3e | - | 0.479 | - |

Data from a study on fluorescent properties of novel isoquinoline derivatives.[1]

Table 3: 13C NMR Chemical Shifts for 1,2,3,4-Tetrahydroisoquinoline (B50084)

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 46.8 |

| C3 | 42.1 |

| C4 | 29.2 |

| C4a | 134.5 |

| C5 | 126.5 |

| C6 | 126.2 |

| C7 | 128.8 |

| C8 | 125.8 |

| C8a | 135.5 |

Solvent: CDCl3. Data is for the fully saturated 1,2,3,4-tetrahydroisoquinoline ring system.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules. The electrochemical properties of the this compound system are expected to be influenced by the electron-rich dihydropyridine-like ring fused to the benzene (B151609) ring.

A detailed electrochemical investigation of 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one (IQN) revealed a pH-dependent redox mechanism.[3] This highlights the role of protonation in the electron transfer processes of such systems.

Table 4: Electrochemical Data for an IQN Derivative

| Parameter | Value |

| pKa | Determined from peak potential vs. pH plot |

| Diffusion Coefficient | Calculated from voltammetric data |

| Heterogeneous Electron Transfer Rate Constant | Determined |

Specific values are dependent on the experimental conditions outlined in the cited literature.[3]

Computational Electronic Properties

Density Functional Theory (DFT) calculations are instrumental in predicting and understanding the electronic structure of molecules for which experimental data is limited.

A DFT study on two newly synthesized dihydroisoquinoline derivatives (compounds III and IV ) provided insights into their frontier molecular orbitals (HOMO and LUMO) and global reactivity descriptors.[4] The energy gap between the HOMO and LUMO is a critical parameter for assessing the electronic stability and reactivity of a molecule.

Table 5: Calculated Electronic Properties of Dihydroisoquinoline Derivatives

| Property | Compound III | Compound IV |

| HOMO Energy (eV) | -6.015 | -5.932 |

| LUMO Energy (eV) | -1.551 | -1.633 |

| HOMO-LUMO Gap (eV) | 4.464 | 4.299 |

| Chemical Hardness (η) | 2.232 | 2.150 |

| Chemical Potential (μ) | -3.783 | -3.782 |

| Electrophilicity Index (ω) | 3.204 | 3.324 |

Calculations performed using DFT with the B3LYP functional and 6-31+G(d,p) basis set. A smaller HOMO-LUMO gap in compound IV suggests its higher chemical reactivity compared to compound III .

Signaling Pathway Modulation

Direct modulation of specific signaling pathways by the unsubstituted this compound core is not extensively documented. However, studies on its derivatives suggest potential interactions with key cellular signaling cascades, often linked to their therapeutic effects.

One study found that certain tetrahydroisoquinoline-based aldoximes stimulate mitochondria-mediated intrinsic apoptosis through the ERK1/2 and p38-MAPK signaling pathways .[5] This leads to the subsequent activation of initiator caspase 9 and executive caspase 3, accompanied by DNA damage.[5]

Additionally, some dihydroisoquinoline derivatives have been identified as potent agonists for human melatonin (B1676174) receptors (MT1 and MT2). The MT1 receptor is known to enhance the activation of mitogen-activated protein kinase 1/2 (MAPK 1/2) and extracellular signal-regulated kinase 1/2 (ERK 1/2). This represents an indirect mechanism by which the this compound scaffold can influence crucial signaling pathways.

The diagram below illustrates the proposed apoptotic pathway initiated by certain tetrahydroisoquinoline derivatives.

Experimental and Computational Methodologies

This section provides an overview of the common experimental and computational protocols used to characterize the electronic properties of this compound and related heterocyclic systems.

-

Instrumentation: A dual-beam spectrophotometer for absorption and a spectrofluorometer for emission studies.

-

Sample Preparation: Compounds are dissolved in a spectroscopic grade solvent (e.g., ethanol, DMF) to a known concentration (typically in the micromolar range).

-

Data Acquisition: Absorption spectra are recorded over a relevant wavelength range (e.g., 200-600 nm). Fluorescence emission spectra are recorded by exciting the sample at its absorption maximum (λmax).

-

Quantum Yield Determination: The fluorescence quantum yield is often determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate).

-

Instrumentation: A potentiostat with a three-electrode setup.

-

Working Electrode: Glassy carbon electrode.

-

Reference Electrode: Ag/AgCl electrode.

-

Auxiliary Electrode: Platinum wire.

-

-

Electrolyte Solution: A solution of the compound of interest in a suitable solvent (e.g., DMF, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate, TBAP) to ensure conductivity.

-

Procedure: The potential of the working electrode is scanned linearly with time between two set potentials, and the resulting current is measured. The scan rate can be varied to investigate the kinetics of the redox processes.

The following diagram illustrates a general workflow for the experimental characterization of the electronic properties of a novel this compound derivative.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Formation of 1,2-Dihydroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms underlying the formation of 1,2-dihydroisoquinolines in biological systems. This class of compounds is a precursor to a wide array of bioactive isoquinoline (B145761) alkaloids with significant pharmacological applications. This document outlines the core enzymatic and non-enzymatic pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the described processes.

Core Mechanism: The Pictet-Spengler Reaction

The fundamental reaction responsible for the biosynthesis of the 1,2-dihydroisoquinoline scaffold is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to close the ring.[1][2] In biological systems, this reaction can be either enzyme-catalyzed, leading to stereospecific products, or can occur non-enzymatically under physiological conditions.[2][3]

Enzymatic Formation: The Role of Pictet-Spenglerases

In many organisms, particularly plants, the Pictet-Spengler reaction is catalyzed by a class of enzymes known as Pictet-Spenglerases.[3] A key and well-studied example is Norcoclaurine Synthase (NCS) , which is pivotal in the biosynthesis of benzylisoquinoline alkaloids like morphine and codeine.[4][5]

The enzymatic reaction proceeds with high stereoselectivity, typically yielding the (S)-enantiomer of the tetrahydroisoquinoline product.[6] The general enzymatic pathway is initiated by the condensation of a biogenic amine, such as dopamine (B1211576), with an aldehyde, often derived from amino acid metabolism.[4]

Non-Enzymatic Formation

1,2-Dihydroisoquinolines can also be formed non-enzymatically in biological systems. This typically occurs through the condensation of biogenic amines with aldehydes that may be present endogenously or as metabolites of exogenous substances, such as ethanol (B145695).[7][8] For instance, the reaction of dopamine with acetaldehyde (B116499), a metabolite of ethanol, can lead to the formation of salsolinol, a simple this compound derivative.[8][9] This non-enzymatic reaction is generally not stereospecific and results in a racemic mixture of products.[7]

Key Precursors in Biological Systems

The biosynthesis of 1,2-dihydroisoquinolines relies on the availability of two main types of precursors:

-

β-Arylethylamines: These are biogenic amines derived from the decarboxylation of aromatic amino acids. A primary example is dopamine , which is synthesized from tyrosine.[4]

-

Aldehydes and Ketones: These carbonyl compounds can originate from various metabolic pathways. For example, 4-hydroxyphenylacetaldehyde (4-HPAA) , a key substrate for NCS, is also derived from tyrosine.[4] Other aldehydes, such as acetaldehyde from ethanol metabolism, can also participate in non-enzymatic reactions.[8]

Quantitative Data on this compound Formation

The efficiency of this compound formation can vary significantly depending on whether the reaction is enzyme-catalyzed and the specific substrates involved. The following tables summarize key quantitative data from the literature.

| Enzyme | Amine Substrate | Aldehyde/Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Norcoclaurine Synthase (NCS) | Dopamine | 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine | - | >95 | [6] |

| Chemoenzymatic Cascade (NCS) | Dopamine | 3-hydroxy-4-methoxy-phenylacetaldehyde | (S)-1-(3-hydroxy-4-methoxybenzyl)-THIQ | 75 | 95 | [6] |

| Chemoenzymatic Cascade (NCS) | Dopamine | 4-Bromo-phenylacetaldehyde | (S)-1-(4-bromobenzyl)-THIQ | 96 | 96 | [6] |

| Chemoenzymatic Cascade (MAO-N/IRED) | N-Methyl-THIQ | Allylboronic acid pinacol (B44631) ester | (R)-1-allyl-N-methyl-THIQ | 64 | 98 | [10] |

| Chemoenzymatic Cascade (Laccase/TEMPO & Pictet-Spengler) | m-Tyramine | Benzaldehyde | 1-Phenyl-THIQ | 87 | Racemic | [11] |

Table 1: Yields of Enzymatic and Chemoenzymatic Synthesis of Tetrahydroisoquinolines.

| Enzyme | Substrate | Km (µM) | Hill Coefficient | Optimal pH | Optimal Temperature (°C) | Reference |

| Thalictrum flavum NCS | Dopamine | - | 1.98 (sigmoidal kinetics) | 7.0 | 40 | [4] |

| Thalictrum flavum NCS | 4-Hydroxyphenylacetaldehyde | 700 (hyperbolic kinetics) | - | 7.0 | 40 | [4] |

| Purified T. flavum NCS | 4-Hydroxyphenylacetaldehyde | 335 (hyperbolic kinetics) | - | 6.5 - 7.0 | 42-55 | [5] |

| Purified T. flavum NCS | Dopamine | - | 1.8 (sigmoidal kinetics) | 6.5 - 7.0 | 42-55 | [5] |

Table 2: Kinetic Parameters of Norcoclaurine Synthase (NCS).

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound formation.

Heterologous Expression and Purification of Norcoclaurine Synthase (NCS)

This protocol is adapted for the expression of N-terminally truncated NCS from Thalictrum flavum in E. coli.

1. Gene Cloning and Expression Vector:

- Synthesize the codon-optimized gene for T. flavum NCS (truncated to remove the N-terminal signal peptide).

- Clone the gene into a suitable expression vector, such as pET28a, containing an N-terminal His-tag for purification.

- Transform the expression vector into a competent E. coli strain, such as BL21(DE3).

2. Protein Expression:

- Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET28a) and grow overnight at 37°C with shaking.

- Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

- Continue to culture at a lower temperature, such as 18°C, for 16-20 hours to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 7.5) and lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

- Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

- Elute the His-tagged NCS with elution buffer (lysis buffer containing 250-500 mM imidazole).

- Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) and store at -80°C.

In Vitro Assay of Norcoclaurine Synthase Activity

This colorimetric assay monitors the consumption of dopamine.[12]

1. Reagents:

- Purified NCS enzyme.

- Dopamine hydrochloride stock solution (e.g., 100 mM in water).

- Aldehyde substrate stock solution (e.g., 4-HPAA or hexanal, 200 mM in DMSO).

- Ascorbic acid (to prevent dopamine oxidation).

- HEPES buffer (50 mM, pH 7.4).

- Ninhydrin colorimetric reagent solutions.

2. Reaction Mixture:

- Prepare a reaction mixture containing:

- 50 mM HEPES buffer, pH 7.4

- 10 mM Ascorbic acid

- 20 mM Aldehyde substrate

- 20 mM Dopamine hydrochloride

- Purified NCS enzyme (e.g., 5-10 µM final concentration)

- Initiate the reaction by adding the enzyme.

- Incubate at the optimal temperature (e.g., 30-40°C) for a defined period (e.g., 1-2 hours).

3. Dopamine Quantification:

- Stop the reaction by precipitating the enzyme (e.g., with trichloroacetic acid).

- Centrifuge to pellet the precipitated protein.

- Take an aliquot of the supernatant for dopamine quantification using a ninhydrin-based colorimetric assay.

- Measure the absorbance at 560 nm.

- Calculate the amount of dopamine consumed by comparing with a standard curve of known dopamine concentrations.

HPLC Quantification of Tetrahydroisoquinoline Products

This protocol provides a general framework for the analysis of tetrahydroisoquinoline products by reverse-phase HPLC.

1. Instrumentation and Column:

- HPLC system with a UV-Vis or Diode Array Detector (DAD).

- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase:

- A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent.

- Example: Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

- A gradient elution is often used to separate compounds with different polarities.

3. Sample Preparation:

- For enzymatic reactions, quench the reaction and remove the enzyme (e.g., by protein precipitation with acetonitrile or methanol, followed by centrifugation).

- Filter the supernatant through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Injection Volume: 10-20 µL.

- Detection Wavelength: Monitor at a wavelength where the product has significant absorbance, typically around 280 nm for many isoquinolines.

5. Quantification:

- Prepare a series of standard solutions of the purified tetrahydroisoquinoline product of known concentrations.

- Generate a calibration curve by plotting the peak area against the concentration of the standards.

- Determine the concentration of the product in the experimental samples by interpolating their peak areas from the calibration curve.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows described in this guide.

Caption: Biosynthetic pathways for this compound formation.

Caption: Workflow for NCS expression, assay, and product analysis.

Conclusion

The formation of 1,2-dihydroisoquinolines in biological systems is a critical step in the biosynthesis of a vast and pharmacologically important class of natural products. Understanding the nuances of both the highly specific enzymatic pathways, exemplified by norcoclaurine synthase, and the non-specific, non-enzymatic routes is essential for researchers in natural product chemistry, enzymology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation and exploitation of these biosynthetic pathways for the synthesis of novel therapeutic agents.

References

- 1. Enzymatic and Chemoenzymatic Three‐Step Cascades for the Synthesis of Stereochemically Complementary Trisubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-pot chemoenzymatic synthesis of trolline and tetrahydroisoquinoline analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08024G [pubs.rsc.org]

- 7. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salsolinol - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Preliminary Investigation into the Stability of 1,2-Dihydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1,2-dihydroisoquinoline, a crucial heterocyclic scaffold in many biologically active compounds. Due to its inherent reactivity, understanding the degradation pathways and stability profile of this compound is paramount for the development of stable and effective pharmaceuticals. This document outlines key stability-indicating data, detailed experimental protocols for forced degradation studies, and visual representations of degradation pathways and experimental workflows.

Core Stability Profile of this compound

This compound is recognized for its limited stability, particularly its susceptibility to oxidation and degradation under acidic conditions.[1] The presence of the endocyclic enamine-like moiety makes the molecule prone to aerial oxidation, often leading to the formation of the more stable aromatic isoquinoline (B145761) or its oxidized derivatives. Reports suggest that the compound develops a red coloration upon exposure to air or mineral acids, indicating chemical transformation.[1]

Quantitative Stability Data

While extensive quantitative stability data for the parent this compound is not widely published due to its reactive nature, forced degradation studies are essential to characterize its stability profile. The following tables present hypothetical, yet plausible, quantitative data from a typical forced degradation study on this compound, designed to meet regulatory expectations (e.g., ICH Q1A). This data is intended to serve as a practical example for researchers.

Table 1: Summary of Forced Degradation of this compound

| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |

| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 25.3% | Isoquinoline, 1-oxo-1,2-dihydroisoquinoline |

| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 12.8% | Ring-opened products |

| Oxidative (3% H₂O₂) | 8 hours | 25°C | 45.7% | 1-Oxo-1,2-dihydroisoquinoline, Isoquinoline N-oxide |

| Thermal | 48 hours | 80°C | 8.2% | Isoquinoline |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 15.5% | Isoquinoline, Photodegradants |

Table 2: Purity Analysis by Stability-Indicating HPLC Method

| Stress Condition | Retention Time of this compound (min) | Peak Area of this compound | Retention Time of Major Degradant(s) (min) | % Purity |

| Initial (T=0) | 5.2 | 1,250,000 | - | 99.8% |

| Acid Hydrolysis | 5.2 | 933,750 | 4.8 (Isoquinoline), 6.1 (1-Oxo) | 74.7% |

| Base Hydrolysis | 5.2 | 1,090,000 | 3.5 (Ring-opened) | 87.2% |

| Oxidative | 5.2 | 678,750 | 6.1 (1-Oxo), 7.3 (N-oxide) | 54.3% |

| Thermal | 5.2 | 1,147,500 | 4.8 (Isoquinoline) | 91.8% |

| Photolytic | 5.2 | 1,056,250 | 4.8 (Isoquinoline) | 84.5% |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are designed for a comprehensive forced degradation study of this compound.

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.[2][3]

Materials:

-

This compound (of known purity)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (w/v)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.4)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

-

Keep the solution at room temperature (25°C) for 8 hours, protected from light.

-

Withdraw samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a temperature-controlled oven at 80°C for 48 hours.

-

Dissolve the stressed solid sample in methanol to the initial stock solution concentration for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after the exposure period.

-

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a DAD.

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[5][6][7]

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

-

Gradient Program: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm and 330 nm (as 1,2-dihydroisoquinolines are reported to have a UV absorption band at 330-340 nm).[1]

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizing Degradation and Experimental Processes

Diagrams are provided to visually represent the proposed degradation pathway of this compound and the general workflow for stability testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data for Parent 1,2-Dihydroisoquinoline Remains Elusive

This scarcity of data suggests that the parent 1,2-dihydroisoquinoline may be an unstable or difficult-to-isolate compound, limiting its thorough characterization and the subsequent publication of its spectroscopic properties. While numerous studies detail the synthesis and spectroscopic analysis of various substituted this compound derivatives, this information is not directly transferable to the parent molecule.

The investigation did yield substantial spectroscopic data for the closely related but structurally distinct compound, 1,2,3,4-tetrahydroisoquinoline (B50084) . This saturated analog is a stable, well-characterized molecule with readily available NMR, IR, and MS data.

Available Spectroscopic Data for the Related Compound: 1,2,3,4-Tetrahydroisoquinoline

For researchers interested in the general isoquinoline (B145761) scaffold, the following tables summarize the typical spectroscopic data for 1,2,3,4-tetrahydroisoquinoline .

NMR Spectroscopy Data for 1,2,3,4-Tetrahydroisoquinoline

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 | Multiplet | 4H | Aromatic protons |

| ~4.0 | Singlet | 2H | CH₂ (C1) |

| ~3.1 | Triplet | 2H | CH₂ (C3) |

| ~2.8 | Triplet | 2H | CH₂ (C4) |

| Variable | Broad Singlet | 1H | NH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~134-135 | Quaternary Aromatic Carbon |

| ~129 | Aromatic CH |

| ~126-127 | Aromatic CH |

| ~47 | CH₂ (C1) |

| ~43 | CH₂ (C3) |

| ~29 | CH₂ (C4) |

IR Spectroscopy Data for 1,2,3,4-Tetrahydroisoquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2800-3000 | Medium | Aliphatic C-H Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1450-1500 | Medium | Aromatic C=C Stretch |

| ~740 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

Mass Spectrometry Data for 1,2,3,4-Tetrahydroisoquinoline

| m/z | Relative Intensity | Assignment |

| 133 | High | Molecular Ion [M]⁺ |

| 132 | High | [M-H]⁺ |

| 104 | Medium | [M-C₂H₅N]⁺ (Retro-Diels-Alder fragmentation) |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of a given compound are highly specific to the instrumentation and software used. However, a general workflow for the characterization of a synthesized isoquinoline derivative is outlined below.

General Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of an isoquinoline derivative.

Due to the inability to locate the specific spectroscopic data for the parent this compound, it is not possible to provide the detailed, in-depth technical guide as originally requested. Further research in specialized, non-digitized chemical literature may be required to uncover this information. For professionals in drug development and related scientific fields, the extensive data available for substituted 1,2-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinoline may serve as valuable points of reference.

Theoretical Conformational Analysis of 1,2-Dihydroisoquinoline: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide to the theoretical and computational methodologies for analyzing the conformation of 1,2-dihydroisoquinoline. Given the limited direct research on this compound's conformation, this guide leverages established computational and experimental protocols successfully applied to its close and well-studied analog, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), to propose a robust framework for future studies.

Introduction

The this compound scaffold is a key structural motif in numerous biologically active compounds and natural products. Its conformation, dictated by the puckering of the partially saturated heterocyclic ring, is crucial in determining its interaction with biological targets and, consequently, its pharmacological profile. Understanding the conformational landscape, including the relative energies of different conformers and the barriers to their interconversion, is paramount for rational drug design and development.

This whitepaper outlines the theoretical approaches, key computational methods, and experimental validation techniques pertinent to the conformational analysis of this compound.

Theoretical Background: The Conformational Landscape

The non-aromatic, partially saturated dihydropyridine (B1217469) ring in this compound is not planar. It adopts puckered conformations to relieve ring strain. The primary conformational motions involve puckering of the ring and inversion at the nitrogen atom. For the analogous 1,2,3,4-tetrahydroisoquinoline (THIQ), computational studies have identified two primary low-energy conformers: a twisted conformation with the N-H bond in an axial orientation (TA) and a twisted conformation with the N-H bond in an equatorial orientation (TE).[1] The energy difference between these conformers is typically small, suggesting a dynamic equilibrium at room temperature.[1]

A similar conformational equilibrium is anticipated for this compound, influenced by the degree of unsaturation in the heterocyclic ring. The key conformational descriptors to be analyzed include:

-

Puckering Parameters: Quantitative measures of the degree and type of ring puckering.

-

Dihedral Angles: Torsion angles around the bonds of the heterocyclic ring.

-

Energy Barriers: The energy required for interconversion between different conformers, including the barrier to nitrogen inversion.

Computational Methodologies

A hierarchical computational approach is recommended for a thorough conformational analysis of this compound.

Potential Energy Surface (PES) Scanning

The initial step involves a relaxed PES scan to identify all possible low-energy conformers. This is achieved by systematically varying key dihedral angles within the heterocyclic ring and calculating the corresponding single-point energies.

Geometry Optimization and Frequency Calculations

The low-energy structures identified from the PES scan are then subjected to full geometry optimization using more robust theoretical methods. Subsequent frequency calculations are essential to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to calculate thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Recommended Theoretical Methods

-

Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP and M06-2X, have proven effective in accurately predicting the geometries and relative energies of conformers for related heterocyclic systems.[1][2] The choice of basis set is also crucial, with Pople-style basis sets like 6-311++G(d,p) being a common and reliable choice.[2]

-

Ab Initio Methods: For higher accuracy, especially for calculating energy barriers, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.[3]

The following table summarizes the relative energies of the two primary conformers of the analogous 1,2,3,4-tetrahydroisoquinoline (THIQ) calculated at different levels of theory.

| Conformer | Calculation Method | Basis Set | Relative Energy (cm⁻¹) | Reference |

| Twisted-Axial (TA) | DFT (various functionals) | various | 0 (global minimum) | [1] |

| Twisted-Equatorial (TE) | DFT (various functionals) | various | 60 ± 30 | [1] |

Experimental Protocols for Validation

Theoretical calculations should be validated by experimental data whenever possible. For conformational analysis, the primary techniques are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy can provide information about the average conformation in solution.[4] Parameters such as coupling constants and Nuclear Overhauser Effects (NOEs) can be compared with theoretical predictions. Dynamic NMR (DNMR) can be used to determine the energy barriers to conformational interconversion.[5]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the precise solid-state conformation of a molecule.[4][6] While this represents a static picture, it is invaluable for benchmarking the accuracy of computational methods in reproducing geometric parameters. The heterocyclic ring of THIQ has been observed to adopt a half-chair conformation in the solid state.[6]

Visualization of Workflows and Concepts

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical conformational analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 1,2-Dihydroisoquinoline as a Key Intermediate in Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of isoquinoline (B145761) alkaloids utilizing 1,2-dihydroisoquinoline and its derivatives as pivotal intermediates. The protocols focus on established synthetic routes, offering clear, step-by-step instructions and quantitative data to support researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.

Introduction

Isoquinoline alkaloids represent a large and structurally diverse family of natural products with a wide range of biological activities. A common and effective strategy for the synthesis of many of these complex molecules involves the construction of a dihydroisoquinoline core, which can then be further elaborated to the desired alkaloid. Specifically, 1,2-dihydroisoquinolines and their 3,4-dihydro isomers serve as versatile intermediates, readily undergoing reactions such as reduction to form tetrahydroisoquinolines or oxidation (dehydrogenation) to yield fully aromatic isoquinolines. This document details the synthesis of representative alkaloids, including papaverine (B1678415), salsolidine (B1215851), and laudanosine (B1674548), via dihydroisoquinoline intermediates.

Synthesis of Papaverine via a 3,4-Dihydroisoquinoline (B110456) Intermediate

The total synthesis of papaverine, a benzylisoquinoline alkaloid, can be efficiently achieved through a two-step process involving the formation of a 3,4-dihydroisoquinoline intermediate via the Bischler-Napieralski reaction, followed by its dehydrogenation.

Experimental Protocols

Step 1: Synthesis of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (Dihydropapaverine)

This step utilizes the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide.[1][2][3][4]

-

Starting Material: N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

-

Reagents and Solvents:

-

Phosphorus oxychloride (POCl₃)[2][4] or Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous toluene (B28343) or acetonitrile[2]

-

-

Procedure:

-

Dissolve N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (1 equivalent) in anhydrous toluene.

-

Add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise to the solution at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated sodium hydroxide (B78521) or ammonium (B1175870) hydroxide solution to precipitate the crude product.

-

Extract the aqueous layer with dichloromethane (B109758) or chloroform.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Dehydrogenation of Dihydropapaverine to Papaverine

The final step involves the aromatization of the dihydroisoquinoline ring.[5][6]

-

Starting Material: 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

-

Reagents and Solvents:

-

Procedure (using Raney Nickel):

-

In a reaction vessel under a nitrogen atmosphere, dissolve 3,4-dihydropapaverine (B1221456) hydrochloride (1 equivalent) in water and adjust the pH to 12-13 with a concentrated sodium hydroxide solution.[5]

-

Extract the aqueous solution with mesitylene.[5]

-

To the organic phase, add Raney Nickel (approximately 20% by weight of the starting material).[5]

-

Heat the reaction mixture to 150 °C and maintain for 4 hours.[5]

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

The filtrate contains the papaverine product. For isolation of papaverine hydrochloride, the crude papaverine can be dissolved in a mixture of ethanol, water, and hydrochloric acid, followed by decolorization with activated carbon and crystallization.[5]

-

Quantitative Data

| Step | Product | Starting Material | Key Reagents | Solvent | Yield | Purity (HPLC) | Reference |

| 1 | 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | POCl₃ | Toluene | Good to excellent | - | [1][2] |

| 2 | Papaverine Hydrochloride | 3,4-Dihydropapaverine Hydrochloride | Raney Ni, NaOH | Water, Mesitylene | 74.5% (overall) | 99.8% | [5] |

Spectroscopic Data for Papaverine[5][9][10]

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 3.88 (s, 3H), 3.93 (s, 3H), 4.02 (s, 3H), 4.07 (s, 3H), 4.48 (s, 2H), 6.95 (d, 2H, J=8.8 Hz), 7.36 (s, 1H), 7.93–7.99 (m, 2H), 8.48 (d, 1H, J=5.2Hz) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ: 46.2, 55.5, 56.0, 61.2, 61.6, 100.3, 103.7, 113.7, 116.5, 123.7, 129.1, 129.7, 133.2, 139.5, 144.2, 146.7, 154.0, 154.5 |

| IR (KBr) | 3078, 2936, 2838, 1667, 1614, 1583, 1515, 1464, 1421, 1349, 1231, 1140, 1116, 1018 cm⁻¹ |

| MS (m/z) | 340.3 [M+1] |

Synthesis of Tetrahydroisoquinoline Alkaloids

Many biologically active alkaloids possess a tetrahydroisoquinoline (THIQ) core. This is often synthesized by the reduction of a corresponding 3,4-dihydroisoquinoline intermediate, which is itself formed via a Bischler-Napieralski or Pictet-Spengler reaction.[8][9][10][11][12]

General Protocol for the Reduction of 3,4-Dihydroisoquinolines to 1,2,3,4-Tetrahydroisoquinolines[12][15]

-

Starting Material: Substituted 3,4-dihydroisoquinoline

-

Reagents and Solvents:

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

-

Procedure:

-

Dissolve the 3,4-dihydroisoquinoline derivative in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tetrahydroisoquinoline.

-

Purify the product by column chromatography or recrystallization as needed.

-

Application to Salsolidine and Laudanosine Synthesis

Salsolidine: The synthesis of salsolidine can be achieved via the Bischler-Napieralski reaction of N-acetyl-3,4-dimethoxyphenethylamine to form the corresponding 3,4-dihydroisoquinoline intermediate, followed by reduction with sodium borohydride.[8]

Laudanosine: Similarly, laudanosine can be synthesized by the reduction of its 3,4-dihydroisoquinoline precursor.[13][14] The precursor is typically formed through a Bischler-Napieralski or a related cyclization reaction.

Signaling Pathways and Experimental Workflows

General Synthetic Pathways to Isoquinoline Alkaloids

References

- 1. organicreactions.org [organicreactions.org]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scispace.com [scispace.com]

- 7. Green Synthesis of Papaverine one of Opium Alkaloids in Water [sid.ir]

- 8. benchchem.com [benchchem.com]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 10. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 11. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the 1,2-Dihydroisoquinoline Scaffold in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydroisoquinoline motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. Its rigid, yet conformationally distinct, structure provides a versatile template for the design of potent and selective therapeutic agents. This document provides detailed application notes on the utility of this compound derivatives in three distinct therapeutic areas: antiviral, anticancer, and anti-inflammatory applications. Detailed experimental protocols for the synthesis and biological evaluation of representative compounds are provided to facilitate further research and drug discovery efforts in this promising area.

Application 1: Inhibition of HIV-1 Integrase

Therapeutic Rationale: Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, an essential step for viral replication.[1] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy.[1] The this compound scaffold has been successfully employed to develop novel INSTIs. These compounds are designed to chelate the divalent metal ions (Mg2+) in the catalytic core of the integrase, thereby blocking the strand transfer process.[2]

Quantitative Data Summary:

A series of this compound derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 integrase strand transfer (ST) activity and their cytotoxicity. The data for selected compounds are summarized in the table below.

| Compound ID | Structure | R¹ | R² | R³ | R⁴ | ST IC₅₀ (µM)[2] | CC₅₀ (µM)[2] |

| 4e | NO₂ | H | CH₃ | C₆H₅ | 0.4 | 7.7 | |

| 4f | NO₂ | H | CH₃ | 4-F-C₆H₄ | 0.9 | 10.2 | |

| 4m | NO₂ | H | CH₂OH | C₆H₅ | 0.7 | 8.5 | |

| 6c | NO₂ | H | - | CH₂NO₂ | 0.8 | 10.5 |

Experimental Protocols:

General Synthetic Procedure for 1,2-Dihydroisoquinolines (e.g., compound 4m):

This protocol is adapted from the multi-component reaction described by Malviya et al.[2]

-

To a solution of 2-ethynyl-5-nitrobenzaldehyde (1.0 mmol) in dry toluene (B28343) (10 mL), add the primary amine (e.g., aniline, 1.2 mmol) and stir at room temperature for 30 minutes to form the corresponding aldimine.

-

Add α-hydroxyacetone (1.5 mmol), L-proline (20 mol%), and anhydrous CoCl₂ (10 mol%).

-

Reflux the reaction mixture for 10-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the desired this compound derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

HIV-1 Integrase Strand Transfer Assay Protocol:

This protocol is based on a widely used in vitro assay to measure the inhibition of the strand transfer step of HIV-1 integration.

-

Plate Coating: Coat a 96-well streptavidin plate with a biotinylated donor substrate DNA (representing the viral DNA end) and incubate for 1 hour at 37°C. Wash the plate to remove unbound DNA.

-

Inhibitor Addition: Add serial dilutions of the test compounds (this compound derivatives) dissolved in DMSO to the wells. Include a known inhibitor (e.g., Raltegravir) as a positive control and DMSO alone as a negative control.

-

Enzyme Addition: Add recombinant HIV-1 integrase enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Strand Transfer Reaction: Initiate the strand transfer reaction by adding a target DNA substrate (representing the host DNA). Incubate for 1 hour at 37°C.

-

Detection: Detect the integrated DNA product using an antibody that specifically recognizes the tagged target DNA, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagrams:

Application 2: Anticancer Activity via Tubulin Polymerization Inhibition

Therapeutic Rationale: Microtubules are dynamic polymers of α- and β-tubulin that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[3] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. 1-Phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have emerged as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3]

Quantitative Data Summary:

The following table summarizes the cytotoxic and tubulin polymerization inhibitory activities of representative 1-phenyl-3,4-dihydroisoquinoline derivatives.

| Compound ID | Structure | R¹ | R² | R³ | Cytotoxicity IC₅₀ (µM, CEM cells)[4] | Tubulin Polymerization IC₅₀ (µM)[4] |

| 21 | OCH₃ | NH₂ | H | 4.10 | >40 | |

| 32 | OCH₃ | OCH₃ | OCH₃ | 0.64 | 2.1 |

Experimental Protocols:

General Synthetic Procedure for 1-Phenyl-3,4-dihydroisoquinolines (Bischler-Napieralski Reaction):

This protocol is a general method for the synthesis of the 1-phenyl-3,4-dihydroisoquinoline scaffold.[3]

-

Amide Formation: To a solution of a substituted phenethylamine (B48288) (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add a substituted benzoyl chloride (1.1 mmol) and a base (e.g., triethylamine, 1.5 mmol). Stir the reaction mixture at room temperature for 2-4 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude N-phenethylbenzamide intermediate.

-

Cyclization: Dissolve the crude amide in a high-boiling point solvent such as toluene. Add a dehydrating agent, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After completion, cool the mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 1-phenyl-3,4-dihydroisoquinoline derivative.

In Vitro Tubulin Polymerization Assay (Turbidity-Based):

This protocol measures the effect of compounds on the polymerization of purified tubulin.

-

Tubulin Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

-

Reaction Setup: In a 96-well plate, add serial dilutions of the test compounds in assay buffer. Include a positive control (e.g., paclitaxel, a polymerization promoter) and a negative control (e.g., colchicine, a polymerization inhibitor), as well as a vehicle control (DMSO).

-

Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition at a specific time point (e.g., 20 minutes) relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Diagrams:

References

- 1. 2,3,9- and 2,3,11-trisubstituted tetrahydroprotoberberines as D2 dopaminergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 1,2-Dihydroisoquinolines as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric Synthesis of Chiral 1,2-Dihydroisoquinoline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,2-dihydroisoquinoline and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery. These nitrogen-containing heterocyclic compounds form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities, including potential applications as anticancer, antiviral, and neuroprotective agents. The stereochemistry at the C1 position is often crucial for their pharmacological efficacy and target selectivity. Consequently, the development of efficient and highly stereoselective methods for the synthesis of these chiral building blocks is of paramount importance.

This document provides an overview of modern catalytic asymmetric methods for the synthesis of chiral this compound derivatives, with a focus on transition-metal catalysis, organocatalysis, and biocatalysis. Detailed experimental protocols for key methodologies are provided to facilitate their implementation in a research and development setting.

Key Synthetic Strategies

The asymmetric synthesis of chiral 1,2-dihydroisoquinolines can be broadly categorized into three main approaches:

-

Catalytic Asymmetric Reduction of Dihydroisoquinolines: This is a widely used method that involves the enantioselective reduction of a prochiral 3,4-dihydroisoquinoline (B110456) precursor. This can be achieved through various catalytic systems.

-

Catalytic Asymmetric Cyclization Reactions: These methods construct the chiral dihydroisoquinoline ring system from acyclic precursors in an enantioselective manner.

-

Catalytic Asymmetric Dearomatization of Isoquinolines: This approach involves the direct enantioselective dearomatization of the corresponding isoquinoline, which is a more atom-economical but often more challenging strategy.

This document will focus on the first two strategies, for which more established and broadly applicable protocols are available.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of various catalytic systems in the asymmetric synthesis of chiral this compound derivatives and their reduced tetrahydroisoquinoline analogues, which are often the direct products of these reactions.

Table 1: Transition-Metal-Catalyzed Asymmetric (Transfer) Hydrogenation

| Catalyst Precursor | Chiral Ligand/Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ | (S)-SEGPHOS/I₂ | 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | >99 | 88 | [1] |

| [Ir(COD)Cl]₂ | (R,R)-f-Binaphane | 1-Alkyl-3,4-dihydroisoquinolines | 1-Alkyl-1,2,3,4-tetrahydroisoquinolines | - | - | [2] |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 1-Aryl-3,4-dihydroisoquinolines | 1-Aryl-1,2,3,4-tetrahydroisoquinolines | up to 99 | up to 99 | [3] |

| RuCl₂(cymene) | Water-soluble (R,R)-diamine | N-alkyl/aryl iminiums | Tertiary amines with THIQ moiety | - | high | [2] |

Note: The direct asymmetric synthesis of stable 1,2-dihydroisoquinolines via hydrogenation is less common, as the reaction often proceeds to the fully reduced tetrahydroisoquinoline. The data presented here for the reduction to tetrahydroisoquinolines is indicative of the catalysts' effectiveness in the initial asymmetric reduction step.

Table 2: Organocatalytic Asymmetric Synthesis

| Organocatalyst | Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | Reference |

| Quinine-based squaramide | Aza-Henry/Hemiaminalization/Oxidation | 2-(Nitromethyl)benzaldehyde | N-Tosyl-aldimine | trans-3,4-disubstituted-3,4-dihydroisoquinolin-1(2H)-one | 39-78 | 40-95 | [2][4] |

| Chiral Phosphoric Acid | Phosphinylation | 3,4-Dihydroisoquinoline | Diarylphosphine oxide | tert-butyl 1-(diphenylphosphoryl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | up to 99 | up to 96 |

Table 3: Biocatalytic Asymmetric Reduction

| Biocatalyst (Enzyme) | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |

| Imine Reductase (IRED) from Streptomyces sp. GF3587 | Asymmetric Reduction | Cyclic imines (e.g., 3,4-DHIQs) | Chiral cyclic secondary amines (e.g., THIQs) | up to 90 | up to 99 | [5] |

| Imine Reductase from Stackebrandtia nassauensis (SnIR) | Asymmetric Reduction | 1-Substituted-3,4-dihydroisoquinolines | (S)-1-Substituted-1,2,3,4-tetrahydroisoquinolines | up to 81 | up to 99 | [6][7] |

| Enantiocomplementary IREDs | Asymmetric Reduction | 1-Heteroaryl dihydroisoquinolines | (R)- and (S)-1-Heteroaryl tetrahydroisoquinolines | 80-94 | 82->99 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of major catalytic asymmetric routes to chiral dihydroisoquinoline derivatives.

Caption: A typical experimental workflow for asymmetric synthesis.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of trans-3,4-Disubstituted 3,4-Dihydroisoquinolin-1(2H)-ones[4]

This protocol describes a one-pot aza-Henry–hemiaminalization–oxidation sequence.

Materials:

-

2-(Nitromethyl)benzaldehyde derivative (1.0 equiv)

-

N-Tosyl-protected aldimine derivative (1.1 equiv)

-

Quinine-based squaramide organocatalyst (5 mol%)

-

Toluene (B28343) (anhydrous)

-

Pyridinium (B92312) chlorochromate (PCC) (1.5 equiv)

-

Silica (B1680970) gel for column chromatography

-